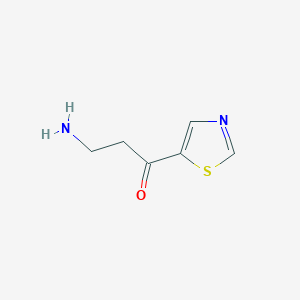
1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group at the first position and a propyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Méthodes De Préparation
The synthesis of 1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, offering high yields and regioselectivity.
Synthetic Route:
Starting Materials: Propyl azide and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) or water.
Procedure: The azide and alkyne are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, increased safety, and higher throughput.
Analyse Des Réactions Chimiques
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, solvents like dichloromethane or toluene.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Major Products:
- Oxides, amines, substituted triazoles, and coupled products.
Applications De Recherche Scientifique
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known for their ability to inhibit cytochrome P450 enzymes, making them valuable in drug development.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives to highlight its uniqueness:
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the propyl group at the fifth position, leading to different chemical and biological properties.
5-Propyl-1H-1,2,3-triazole: Lacks the isopropyl group at the first position, affecting its reactivity and interactions with molecular targets.
1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a propyl group, resulting in altered pharmacokinetics and pharmacodynamics.
Uniqueness:
- The presence of both isopropyl and propyl groups in this compound provides a unique steric and electronic environment, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- 1-(Propan-2-yl)-1H-1,2,3-triazole
- 5-Propyl-1H-1,2,3-triazole
- 1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole
Propriétés
Formule moléculaire |
C8H16N4 |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-propan-2-yl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-4-5-7-8(9)10-11-12(7)6(2)3/h6H,4-5,9H2,1-3H3 |
Clé InChI |
ACWYXYGKJHERKU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=NN1C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)

![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)


